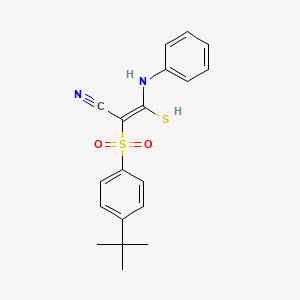

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile” is an organic compound containing several functional groups, including a tert-butyl group, a phenyl group, a sulfonyl group, an amino group, and a nitrile group . These functional groups could potentially confer a variety of chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Chemical Reactions and Synthesis

- The compound tert-butyl phenyl sulfoxide has been utilized as a traceless precatalyst for generating sulfenate anions, catalyzing the coupling of benzyl halides to trans-stilbenes (Zhang et al., 2015). This highlights its role in facilitating complex chemical reactions.

- A study demonstrated the use of tert-butyl hydroperoxide (TBHP) in the synthesis of 3-sulfonylindoles through a vicinal sulfonamination of alkynes, indicating the potential of related sulfonyl compounds in organic synthesis (Chen et al., 2016).

Catalysis

- The reaction between tert-butyl-3-thienyl sulfone and n-butyllithium, resulting in 2,4-dilithium derivative formation, demonstrates its potential in chemical synthesis and catalytic processes (Stoyanovich et al., 1973).

Material Synthesis

- Research on low dielectric polyetherimides derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone illustrates the applicability of such compounds in developing materials with specific electronic properties (Chen et al., 2017).

Photophysical and Electrochemical Properties

- A study focusing on the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, including those with tert-butyl and sulfonyl groups, sheds light on their photophysical properties and their relevance in material sciences (Percino et al., 2016).

Organic Chemistry Applications

- Tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, forming sulfonyl pyrroles, suggesting the versatility of tert-butyl and sulfonyl group-containing compounds in organic reactions (Qi et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-19(2,3)14-9-11-16(12-10-14)25(22,23)17(13-20)18(24)21-15-7-5-4-6-8-15/h4-12,21,24H,1-3H3/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRNCNZLGWXQTL-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)S)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2400200.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)